

# Technical Master Guide: 1-Chloro-2-butene (Crotyl Chloride)

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## Compound of Interest

Compound Name: 1-Chloro-2-butene

CAS No.: 591-97-9

Cat. No.: B1196595

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## Executive Summary

**1-Chloro-2-butene** (CAS: 591-97-9), commonly known as crotyl chloride, is a critical allylic alkylating agent in organic and pharmaceutical synthesis.<sup>[1]</sup> Distinguished by its dual reactivity profile—stemming from its allylic nature—it serves as a primary vehicle for introducing the 2-butenyl motif into complex pharmacophores. This guide analyzes its physicochemical properties, the thermodynamic vs. kinetic control of its synthesis, and its divergent mechanistic pathways (

vs.

), providing actionable protocols for researchers.

## Part 1: Molecular Architecture & Isomerism

### The Allylic Equilibrium System

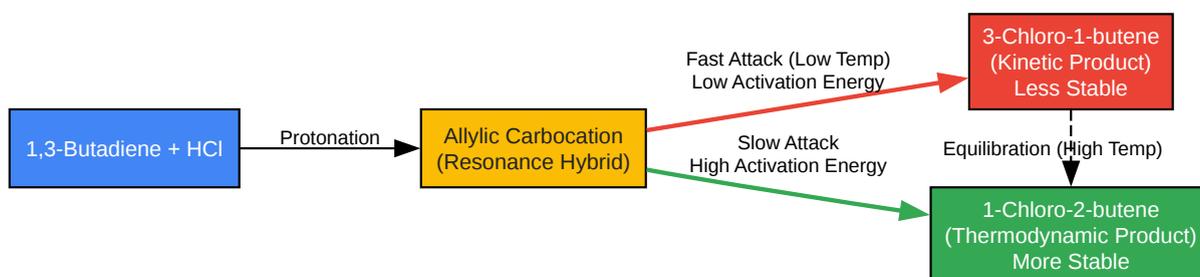
Unlike simple alkyl halides, **1-chloro-2-butene** exists in a dynamic equilibrium with its constitutional isomer, 3-chloro-1-butene. This relationship is the textbook definition of Kinetic vs. Thermodynamic Control.

- Kinetic Product (3-chloro-1-butene): Formed rapidly at low temperatures via proximal 1,2-addition of HCl to 1,3-butadiene.

- Thermodynamic Product (**1-chloro-2-butene**): The more stable internal alkene formed via 1,4-addition or rearrangement of the kinetic product at elevated temperatures.

## Visualization: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy landscape governing the formation of crotyl chloride from butadiene.



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Figure 1: Reaction coordinate logic showing the divergence of 1,2-addition (kinetic) and 1,4-addition (thermodynamic) pathways.

## Part 2: Physicochemical Profile

The commercial reagent is typically a mixture of trans (E) and cis (Z) isomers, with the trans isomer predominating due to steric stability.

Property	Value (General/Mixture)	trans-Isomer (E)	cis-Isomer (Z)
CAS Number	591-97-9	4894-61-5	4894-62-6
Molecular Weight	90.55 g/mol	90.55 g/mol	90.55 g/mol
Boiling Point	84–85 °C	84.8 °C	84.1 °C
Density (20°C)	0.923 g/mL	0.9295 g/mL	0.9246 g/mL
Refractive Index ( )	1.430	1.4350	1.4390
Flash Point	-12 °C (Closed Cup)	-	-
Solubility	Miscible in EtOH, Ether, Acetone; Immiscible in Water	-	-
Appearance	Colorless to pale yellow liquid	-	-

## Part 3: Reactivity & Mechanistic Insight

### The Regioselectivity Challenge: vs.

In nucleophilic substitutions, crotyl chloride offers two electrophilic sites: the

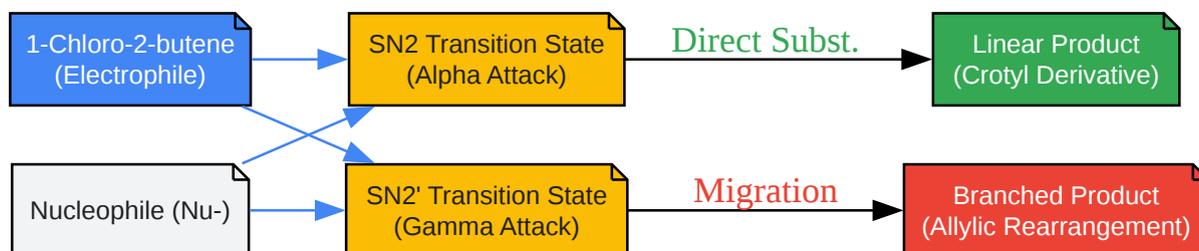
-carbon (bearing the chlorine) and the

-carbon (terminal alkene).

- Pathway (Direct Displacement):
  - Mechanism: Nucleophile attacks the  
-carbon, displacing  
.
  - Outcome: Retention of the double bond position; inversion of stereochemistry at the

- carbon (if chiral).
- Favored By: Unhindered nucleophiles, non-polar solvents.
- Pathway (Allylic Shift):
  - Mechanism: Nucleophile attacks the  
-carbon, causing the double bond to migrate and expelling  
.
  - Outcome: Formation of a branched product (rearrangement).
  - Favored By: Bulky nucleophiles, Lewis acid catalysis (e.g.,  
salts), or steric hindrance at the  
-site.

### Visualization: Mechanistic Divergence



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Figure 2: Competitive pathways between direct substitution (

) and allylic rearrangement (

).

## Part 4: Pharmaceutical Applications & Protocols[3]

### Case Study: Synthesis of Crotylbarbituric Acid Derivatives

Crotyl chloride is utilized to introduce the crotyl group into the C-5 position of barbituric acid, a modification that enhances lipophilicity and alters the pharmacokinetic profile of the sedative scaffold.

## Experimental Protocol: C-Crotylation of Barbituric Acid

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere.

Reagents:

- Barbituric Acid derivative (1.0 eq)
- **1-Chloro-2-butene** (1.1 eq)
- Base: Sodium Ethoxide ( ) or Potassium Carbonate ( )
- Solvent: Absolute Ethanol or DMF
- Catalyst (Optional): Sodium Iodide (Finkelstein condition to generate reactive iodide in situ)

Step-by-Step Methodology:

- Activation: Dissolve the barbituric acid derivative in absolute ethanol containing 1.1 equivalents of . Stir at room temperature for 30 minutes to generate the enolate anion.
- Addition: Add **1-chloro-2-butene** dropwise to the reaction mixture. Critical: Maintain temperature < 20°C during addition to minimize O-alkylation side products.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Quench: Cool to room temperature and pour the mixture into ice-cold water acidified to pH 4 with dilute HCl.

- Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate ( ).
- Purification: Recrystallize from ethanol/water to yield the 5-crotylbarbituric acid derivative.

#### Scientific Rationale:

- Base Choice:  
ensures irreversible deprotonation of the acidic methylene at C-5.
- Temperature Control: Kinetic control at low temp favors C-alkylation over O-alkylation (hard/soft acid-base theory).
- Solvent: Ethanol supports the solubility of the ionic intermediate while facilitating the precipitation of the final product upon aqueous workup.

## Part 5: Safety & Handling (SDS Summary)

#### Hazard Classification:

- Flammable Liquid (Category 2): Flash point  $-12^{\circ}\text{C}$ . Vapors may form explosive mixtures.
- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
- Acute Toxicity: Harmful if swallowed or inhaled.

#### Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood. Use explosion-proof electrical equipment.
- PPE: Wear nitrile rubber gloves (breakthrough time  $> 480$  min), chemical safety goggles, and a face shield.
- Storage: Store under inert gas ( or Ar) at  $2-8^{\circ}\text{C}$ . The compound is moisture-sensitive and can hydrolyze to release HCl.

## References

- NIST Chemistry WebBook.**1-Chloro-2-butene** Thermochemical Data. National Institute of Standards and Technology.[2] [Link](#)
- Master Organic Chemistry.Thermodynamic and Kinetic Products. (2012).[3][4][5] [Link](#)
- Sigma-Aldrich.Crotyl Chloride Product Specification & SDS.[Link](#)
- PubChem.(2E)-**1-Chloro-2-butene** Compound Summary. National Library of Medicine. [Link](#)
- Organic Syntheses.Preparation of Crotyl Diazoacetate via Crotyl Chloride. Org.[1][6][7][8] Synth. 1979, 59, 132. [Link](#)
- ChemicalBook.**1-Chloro-2-butene** Physical Properties and Synthesis.[Link](#)

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## Sources

- 1. Crotyl chloride - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. 1-Butene, 3-chloro-2-methyl- [[webbook.nist.gov](https://webbook.nist.gov)]
- 3. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 4. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 5. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 6. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 7. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 8. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- To cite this document: BenchChem. [Technical Master Guide: 1-Chloro-2-butene (Crotyl Chloride)]. BenchChem, [2026]. [Online PDF]. Available at:

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